
Crisaborole m-Isomer
描述
Crisaborole m-Isomer is a non-steroidal topical medication primarily used for the treatment of mild to moderate atopic dermatitis (eczema). It is a phosphodiesterase 4 inhibitor, which helps reduce inflammation by increasing cyclic adenosine monophosphate levels in cells . This compound is known for its efficacy in improving disease severity and reducing the risk of infection .
作用机制
Target of Action
Crisaborole m-Isomer, also known as “3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile”, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .
Biochemical Pathways
The inhibition of PDE4 by Crisaborole affects the biochemical pathways involved in inflammation. The elevated cAMP levels suppress the NF-kB pathway, which is a key player in the inflammatory response . This suppression results in the reduction of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in conditions like psoriasis and atopic dermatitis .
Result of Action
The molecular and cellular effects of Crisaborole’s action involve a reduction in local inflammation in the skin and prevention of further exacerbation of the disease . It improves disease severity, reduces the risk of infection, and reduces the signs and symptoms in patients 2 years old and older .
Action Environment
The efficacy and safety of Crisaborole can be influenced by various environmental factors. It’s worth noting that the topical application of this drug is useful as it potentiates the localization of this drug in the skin .
生化分析
Biochemical Properties
Crisaborole m-Isomer is a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that converts the intracellular second messenger 3’5′-cyclic adenosine monophosphate (cAMP) into the active metabolite adenosine monophosphate (AMP) . By inhibiting PDE4 and thus increasing levels of cAMP, this compound controls inflammation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been reported to improve disease severity, reduce the risk of infection, and reduce the signs and symptoms in patients with mild to moderate atopic dermatitis . It reduces the local inflammation in the skin and prevents further exacerbation of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the bimetal center of the phosphodiesterase 4 enzyme . This interaction leads to the inhibition of PDE4 and an increase in the levels of cAMP, which in turn controls inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time . It has been reported to improve global atopic dermatitis signs and symptoms in 28-day phase 3 studies .
Metabolic Pathways
This compound is substantially metabolized into inactive metabolites . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well defined in the literature.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well defined in the literature. Its structure, which contains a boron atom, facilitates skin penetration .
准备方法
Synthetic Routes and Reaction Conditions
Crisaborole m-Isomer can be synthesized through various chemical routes. One common method involves the reaction of 4-bromobenzonitrile with 1,3-dihydro-1-hydroxy-2,1-benzoxaborole under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate and purify the compound .
化学反应分析
Types of Reactions
Crisaborole m-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Crisaborole m-Isomer has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Primarily used in dermatology for treating atopic dermatitis. .
Industry: Utilized in the formulation of topical ointments and creams for skin conditions.
相似化合物的比较
Similar Compounds
Apremilast: Another phosphodiesterase 4 inhibitor used for treating psoriasis and psoriatic arthritis.
Pimecrolimus: A topical calcineurin inhibitor used for atopic dermatitis.
Tacrolimus: Another topical calcineurin inhibitor used for severe atopic dermatitis.
Uniqueness
Crisaborole m-Isomer is unique in its ability to penetrate the skin effectively due to its boron-containing structure. This feature enhances its binding to the bimetal center of phosphodiesterase 4, making it a potent inhibitor with a good safety profile .
属性
IUPAC Name |
3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIPEQILCQEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-42-5 | |
| Record name | Crisaborole m-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crisaborole m-isomer | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5P9BKG47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





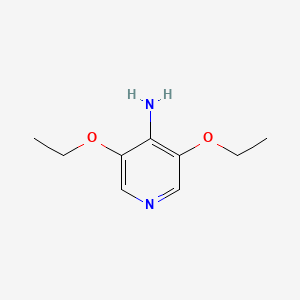

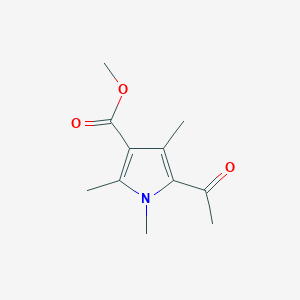

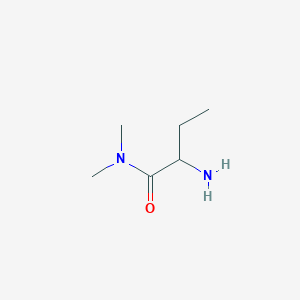

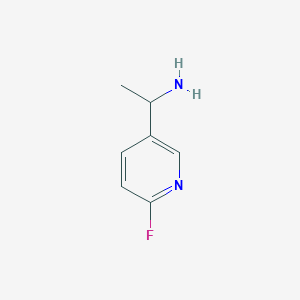
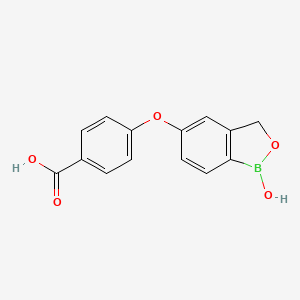
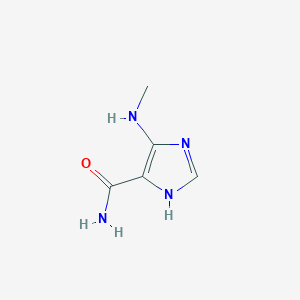
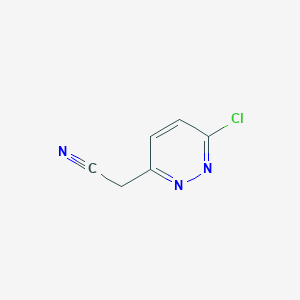
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B3332593.png)
